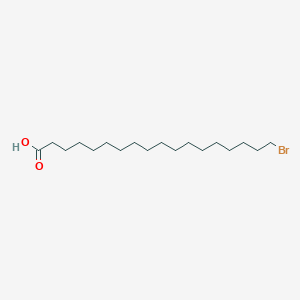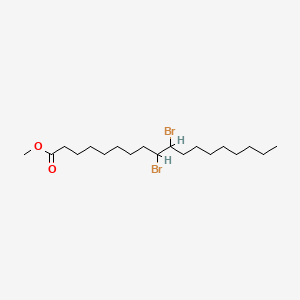
3-Chlorofluoranthene
Übersicht
Beschreibung
3-Chlorofluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a highly toxic chemical that is known to cause various biochemical and physiological effects in living organisms.
Wirkmechanismus
The mechanism of action of 3-Chlorofluoranthene is not fully understood. However, it is believed that it acts by forming reactive metabolites that can bind to cellular macromolecules, such as DNA and proteins, and cause oxidative damage. This can lead to various biochemical and physiological effects, such as DNA damage, cell death, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chlorofluoranthene are diverse and depend on the dose, duration, and route of exposure. Some of the reported effects include DNA damage, oxidative stress, inflammation, immune dysfunction, and carcinogenesis. Furthermore, 3-Chlorofluoranthene has been shown to affect the metabolism and transport of other xenobiotics, such as drugs and environmental pollutants.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chlorofluoranthene in lab experiments include its high purity, well-defined chemical structure, and availability as a reference standard. However, the limitations include its high toxicity, low solubility in water, and limited stability in biological matrices. Therefore, caution should be taken when handling and using 3-Chlorofluoranthene in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Chlorofluoranthene. One direction is to study the molecular mechanisms of its toxicity and carcinogenicity, including the role of reactive metabolites and oxidative stress. Another direction is to investigate the effects of 3-Chlorofluoranthene on the microbiome and gut health, as recent studies have suggested a link between 3-Chlorofluoranthene exposure and gut dysbiosis. Finally, there is a need for the development of more sensitive and specific analytical methods for the detection and quantification of 3-Chlorofluoranthene and other 3-Chlorofluoranthenes in environmental and biological samples.
Conclusion:
In conclusion, 3-Chlorofluoranthene is a highly toxic chemical that is widely used in scientific research as a model compound for studying the toxicity and carcinogenicity of 3-Chlorofluoranthenes. It has diverse biochemical and physiological effects, and its mechanism of action is not fully understood. Although there are some advantages to using 3-Chlorofluoranthene in lab experiments, caution should be taken due to its high toxicity and limited stability. There are several future directions for research on 3-Chlorofluoranthene, including the study of its molecular mechanisms, effects on the microbiome, and development of more sensitive analytical methods.
Wissenschaftliche Forschungsanwendungen
3-Chlorofluoranthene is widely used in scientific research as a model compound for studying the toxicity and carcinogenicity of 3-Chlorofluoranthenes. It is also used as a reference standard for the analysis of 3-Chlorofluoranthenes in environmental samples, such as soil, water, and air. Furthermore, 3-Chlorofluoranthene is used as a probe molecule for studying the binding and transport of 3-Chlorofluoranthenes in living organisms.
Eigenschaften
IUPAC Name |
3-chlorofluoranthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKSZWWOKBPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180584 | |
| Record name | Fluoranthene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorofluoranthene | |
CAS RN |
25911-51-7 | |
| Record name | Fluoranthene, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025911517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid](/img/structure/B3050347.png)







![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)




